
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has demonstrated that compounds derived from 1-aminotetralins, which are closely related to 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea, show variable degrees of cytotoxic activity against human glioblastoma and prostate cancer cell lines. Two specific analogs have been highlighted as potential anticancer agents due to their significant cytotoxic effects, underscoring the therapeutic potential of these compounds in oncology (Özgeriş et al., 2017).
Sigma Receptor Binding and Antiproliferative Activity
The modification of the piperidine ring in N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, which shares structural similarities with the compound , has led to the discovery of potent sigma(1) receptor ligands. These ligands demonstrate significant antiproliferative activity against rat glioma cells, offering a promising approach for tumor research and therapy by potentially modulating sigma(1) receptor activity (Berardi et al., 2005).
Synthetic Methodologies and Chemical Transformations
The compound's structural framework has been utilized in various synthetic strategies, aiming at creating novel chemical entities with potential biological activities. For instance, acid-catalyzed solvolytic elimination to achieve aromatization of allylic ethers and alcohols demonstrates the compound's versatility in chemical synthesis, providing a foundation for the development of new synthetic methodologies (Jia & Thibblin, 2001).
Molecular Structure Elucidation
Efforts towards the total synthesis of complex natural products often involve the use of structurally related tetrahydronaphthalenes as intermediates. The determination of crystal structures of such intermediates aids in understanding the stereochemistry and reactivity of these compounds, which is crucial for devising synthetic routes to target molecules (Kaiser et al., 2023).
Hypotensive and Antiarrhythmic Activities
Certain ureas and thioureas derived from tetrahydronaphthalenes, similar to the compound , have shown pronounced hypotensive and antiarrhythmic activities in pharmacological tests. This suggests potential applications in the development of new therapeutic agents for cardiovascular diseases (Chalina & Chakarova, 1998).
Propiedades
IUPAC Name |
1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-9-8-16-14(18)17-11-15(19)7-6-12-4-2-3-5-13(12)10-15/h2-5,19H,6-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMQUCRPDWJLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CCC2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


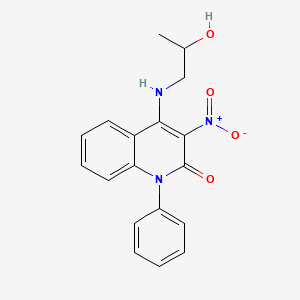
![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2963416.png)
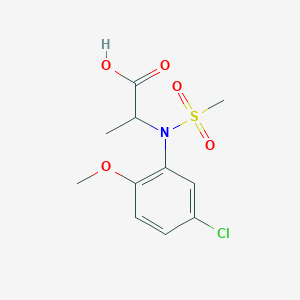

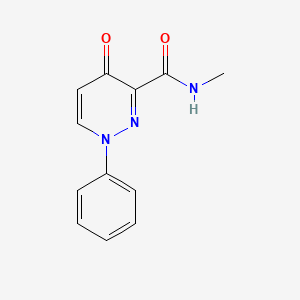

![4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2963426.png)
![2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963427.png)
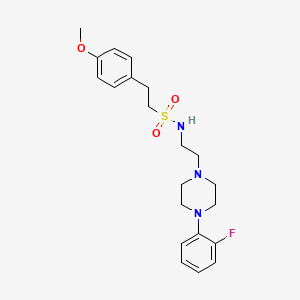
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2963429.png)
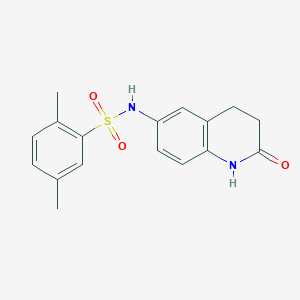
![8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one](/img/structure/B2963434.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2963435.png)